8-Bromooctanoic acid
Overview
Description
8-Bromooctanoic acid, also known as 8-bromocaprylic acid, is an organic compound with the molecular formula C8H15BrO2. It is a derivative of octanoic acid, where a bromine atom is substituted at the eighth carbon position. This compound is a white to cream crystalline powder and is slightly soluble in water .
Mechanism of Action
Target of Action
8-Bromooctanoic acid is primarily used as a cross-linking reagent . It is also used as a PROTAC linker in the synthesis of PROTAC CYP1B1 degrader-2 . The primary target of this compound is therefore the CYP1B1 enzyme , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
As a cross-linking reagent, this compound can form covalent bonds between different biomolecules, thereby altering their structure and function . When used as a PROTAC linker, it connects a ligand that binds to the target protein (CYP1B1) with a ligand that binds to an E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway . By promoting the degradation of the CYP1B1 enzyme, it can potentially influence various metabolic processes that involve this enzyme. Additionally, it has been used to prepare 8-mercaptooctanoic acid in the biosynthesis of lipoic acid .
Pharmacokinetics
It is known to undergo hydrolysis to form 8-hydroxyoctanoic acid
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific targets and pathways it affects. As a cross-linking reagent, it can alter the structure and function of various biomolecules . As a PROTAC linker, it can lead to the degradation of target proteins, thereby influencing the cellular processes in which these proteins are involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated area to avoid inhalation . Moreover, it should be stored under recommended conditions to maintain its stability . The compound’s reactivity with water and its potential to produce a violent reaction also suggest that its action could be significantly affected by the presence of water .
Biochemical Analysis
Biochemical Properties
8-Bromooctanoic acid plays a significant role in biochemical reactions due to its ability to act as a cross-linking reagent. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds between biomolecules. One notable interaction is with lipoic acid biosynthesis, where this compound is used to prepare 8-mercaptooctanoic acid . This interaction is crucial for the proper functioning of enzymes involved in oxidative decarboxylation reactions. Additionally, this compound can undergo hydrolysis to form 8-hydroxyoctanoic acid, which may further participate in metabolic pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a cross-linking reagent can impact the structural integrity of proteins and enzymes, thereby altering their function. In some studies, this compound has been observed to inhibit certain cellular processes, potentially due to its interaction with key enzymes and proteins . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This cross-linking activity can inhibit or activate enzymes by modifying their active sites or altering their conformation. For example, in the biosynthesis of lipoic acid, this compound is converted to 8-mercaptooctanoic acid, which then participates in the formation of lipoamide, a cofactor essential for enzyme function . Additionally, this compound can undergo hydrolysis to form 8-hydroxyoctanoic acid, which may interact with other biomolecules and influence metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to strong oxidizing agents or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro experiments where it is used as a cross-linking reagent. These effects may include prolonged inhibition or activation of enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily act as a cross-linking reagent. At higher doses, this compound can cause adverse effects, including toxicity and disruption of cellular processes . Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, leading to cellular damage and potential organ toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of lipoic acid. It interacts with enzymes such as lipoic acid synthase, facilitating the conversion of this compound to 8-mercaptooctanoic acid . This intermediate then participates in the formation of lipoamide, a crucial cofactor for enzyme complexes involved in oxidative decarboxylation reactions. Additionally, this compound can undergo hydrolysis to form 8-hydroxyoctanoic acid, which may further participate in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. For example, this compound may be transported to mitochondria, where it participates in the biosynthesis of lipoic acid . The compound’s distribution within cells can influence its activity and function, particularly in processes involving enzyme modification and cross-linking .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to mitochondria, where it participates in the biosynthesis of lipoic acid . Additionally, this compound can localize to other cellular compartments, such as the cytoplasm and nucleus, where it may interact with enzymes and proteins involved in various biochemical processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromooctanoic acid can be synthesized through several methods. One common method involves the bromination of octanoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the eighth carbon position .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 1,8-octanediol with hydrobromic acid (HBr). The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 8-Bromooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Hydrolysis: It can undergo hydrolysis to form 8-hydroxyoctanoic acid.
Esterification: It can react with alcohols to form esters, such as 8-bromoethyl octanoate.
Common Reagents and Conditions:
Substitution Reactions: Thiols (R-SH) in the presence of a base.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH).
Esterification: Alcohols (R-OH) in the presence of an acid catalyst.
Major Products:
- 8-Mercaptooctanoic acid
- 8-Hydroxyoctanoic acid
- 8-Bromoethyl octanoate
Scientific Research Applications
8-Bromooctanoic acid has several applications in scientific research:
Comparison with Similar Compounds
- 6-Bromohexanoic acid
- 9-Bromononanoic acid
- 10-Bromodecanoic acid
- 11-Bromoundecanoic acid
Comparison: 8-Bromooctanoic acid is unique due to its specific chain length and the position of the bromine atom. This makes it particularly useful in the synthesis of specific compounds that require a bromine atom at the eighth carbon position. Compared to shorter or longer chain brominated acids, this compound offers distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
8-bromooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJFDZSBZWHRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338314 | |
Record name | 8-Bromooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-11-6 | |
Record name | 8-Bromooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 8-Bromooctanoic acid acts as a lipoic acid analog, disrupting lipoic acid metabolism in certain organisms. For instance, in Mycoplasma hyopneumoniae, it inhibits the enzyme Mhp-LplJ, a lipoate-protein ligase crucial for attaching free lipoic acid to proteins like dihydrolipoamide dehydrogenase (PdhD) []. This disruption impairs lipoic acid-dependent metabolic pathways, leading to growth arrest in the organism [].
ANone: While the provided abstracts don't contain detailed spectroscopic data, we can deduce the following:
A: this compound plays a crucial role in synthesizing advanced materials. It acts as a building block for creating zwitterionic ligands used in the synthesis of cesium lead bromide (CsPbBr3) nanocrystals []. These ligands enhance the colloidal and optical stability of the nanocrystals, even in polar solvents [].
A: Yes, this compound serves as a precursor for synthesizing liquid crystal compounds. Researchers successfully synthesized 2-(this compound ester)-3,6,7,10,11-penta-pentyloxytriphenylene, a triphenylene-based discotic liquid crystal []. This compound exhibits liquid crystal properties within a specific temperature range (90-101°C), showcasing a columnar phase [].
A: Researchers investigating halide ion sensors utilized this compound to synthesize novel indolium and quinolinium dyes []. By varying the length of the alkyl chain (from octanoic to undecanoic to pentadecanoic acid), they could analyze the impact of chain length on the dyes' sensitivity and selectivity towards halide ions [].
ANone: The provided research excerpts do not delve into the environmental impact or degradation pathways of this compound. Given its use in various applications, it is essential to investigate its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation of any negative environmental impacts.
ANone: Researchers utilize various analytical techniques to characterize and quantify this compound. Common methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to identify and quantify fatty acids, including novel dimethylated fatty acids, as demonstrated in the analysis of the Caribbean sponge Calyx podatypa [].
- Nuclear Magnetic Resonance (NMR): This technique elucidates the structure of compounds synthesized using this compound, as seen in the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid [].
A: While the provided abstracts don't offer a comprehensive historical overview, they highlight the compound's evolving role in diverse research areas. From early investigations into liquid crystals [] to more recent explorations in nanocrystal stabilization [] and probing metabolic pathways [], this compound continues to be a valuable tool in advancing scientific understanding.
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